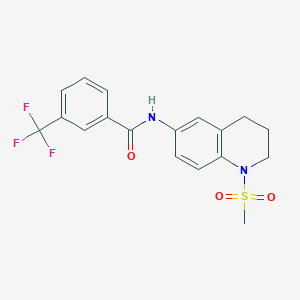N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
CAS No.: 899983-60-9
Cat. No.: VC6696513
Molecular Formula: C18H17F3N2O3S
Molecular Weight: 398.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899983-60-9 |
|---|---|
| Molecular Formula | C18H17F3N2O3S |
| Molecular Weight | 398.4 |
| IUPAC Name | N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-9-3-5-12-11-15(7-8-16(12)23)22-17(24)13-4-2-6-14(10-13)18(19,20)21/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,22,24) |
| Standard InChI Key | XDFRMDZAMWZPQN-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The molecule comprises a tetrahydroquinoline scaffold—a partially saturated quinoline derivative—with a methanesulfonyl (-SOCH) group at the 1-position and a 3-(trifluoromethyl)benzamide substituent at the 6-position. The tetrahydroquinoline core contributes to conformational rigidity, while the sulfonamide and trifluoromethyl groups enhance electronic and steric properties .
Key Structural Features:
-
Tetrahydroquinoline: A bicyclic system with a nitrogen atom at position 1, providing a basic site for hydrogen bonding.
-
Methanesulfonyl Group: An electron-withdrawing substituent that increases solubility and influences reactivity.
-
Trifluoromethyl Benzamide: The -CF group enhances lipophilicity and metabolic stability, common in bioactive molecules .
Molecular Properties
While exact data for this compound are unavailable, analogous structures suggest a molecular weight of approximately 390–410 g/mol. The trifluoromethyl group () and sulfonamide () balance hydrophobicity and solubility, critical for pharmacokinetics .
Synthetic Pathways and Optimization
General Synthesis Strategy
Synthesis likely follows a multi-step sequence involving:
-
Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives with acrylates or ketones via acid-catalyzed reactions .
-
Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride under basic conditions .
-
Benzamide Coupling: Amidation of the 6-amino group with 3-(trifluoromethyl)benzoyl chloride .
Example Reaction:
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction conditions .
-
Sulfonamide Stability: Methanesulfonyl groups may undergo elimination under high temperatures, necessitating mild purification methods .
Biological Activity and Mechanism
Hypothesized Mechanisms:
-
The trifluoromethyl benzamide may interfere with histone deacetylases (HDACs), altering gene expression in cancer cells .
-
The sulfonamide group could enhance binding to enzymatic pockets via hydrogen bonding .
Pharmacokinetics and Toxicity
Absorption and Metabolism
-
Lipophilicity: The -CF group likely improves cell membrane permeability, but excessive hydrophobicity may reduce aqueous solubility .
-
Metabolic Stability: Sulfonamides are generally resistant to oxidative metabolism, though hydrolysis of the amide bond remains possible .
Toxicity Considerations
Sulfonamide derivatives can exhibit hepatotoxicity or hypersensitivity reactions. Structural modifications (e.g., trifluoromethyl) may mitigate these risks by reducing reactive metabolite formation .
Applications and Future Directions
Therapeutic Applications
-
Oncology: Potential use in targeting HDACs or apoptosis regulators like MCL-1 .
-
Neurology: Sulfonamides have shown neuroprotective effects in Alzheimer’s models via carbonic anhydrase inhibition .
Research Opportunities
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
-
In Vivo Studies: Evaluating bioavailability and efficacy in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume